2-Keto-4-hydroxyglutarate

Description

Contextualization of 2-Keto-4-hydroxyglutarate as a Key Metabolic Intermediate

This compound (KHG), also known as 4-hydroxy-2-oxoglutarate, is a crucial intermediate metabolite found in a variety of living organisms, from bacteria to humans. ymdb.cafoodb.ca It belongs to the class of organic compounds known as gamma-keto acids and their derivatives. ymdb.caecmdb.ca The significance of KHG lies in its position as a junction point in several metabolic pathways, most notably in the catabolism of the amino acid L-hydroxyproline, a major component of collagen. researchgate.netnih.gov

In mammalian systems, particularly in the liver and kidneys, KHG is the final intermediate in the degradation pathway of hydroxyproline (B1673980). researchgate.netnih.gov This pathway is essential for processing the substantial amount of hydroxyproline released during the natural turnover of endogenous collagen. nih.gov The central reaction involving KHG is its reversible cleavage into pyruvate (B1213749) and glyoxylate (B1226380). medchemexpress.comqmul.ac.ukgenome.jp This reaction is catalyzed by the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA). researchgate.netnih.govuniprot.org Through this cleavage, KHG links the metabolism of a structural protein component directly to intermediates of central energy metabolism (pyruvate) and a highly reactive precursor for other metabolic fates (glyoxylate). nih.gov

Beyond its role in hydroxyproline catabolism, KHG is implicated in glyoxylate and dicarboxylate metabolism, as well as arginine and proline metabolism. ecmdb.cawikipedia.org In microorganisms like Escherichia coli, the enzyme that acts on KHG is also a key component of the Entner-Doudoroff pathway, a pathway for glucose catabolism. asm.orgpnas.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | 2-hydroxy-4-oxopentanedioic acid ymdb.ca |

| Common Names | 4-hydroxy-2-oxoglutarate, 2-Oxo-4-hydroxyglutarate, 4-Hydroxy-2-ketoglutarate ecmdb.ca |

| Chemical Formula | C5H6O6 ymdb.ca |

| Monoisotopic Mass | 162.016437924 Da ymdb.ca |

| Metabolic Role | Intermediate in hydroxyproline, glyoxylate, and dicarboxylate metabolism ecmdb.caresearchgate.netwikipedia.org |

| Key Enzymatic Reaction | Reversible cleavage to pyruvate and glyoxylate genome.jp |

Historical Perspectives on this compound Research

The study of this compound and its metabolic role began to take shape in the mid-20th century. Early research focused primarily on the enzymes responsible for its synthesis and degradation. In 1963, Kuratomi and Fukunaga first described the enzymatic synthesis of what was then termed γ-hydroxy-α-ketoglutarate from pyruvate and glyoxylate in rat liver extracts, laying the groundwork for understanding its formation. qmul.ac.ukwikipedia.org

Subsequent research in the late 1960s and early 1970s led to the purification and characterization of the responsible enzyme, this compound aldolase, from various sources. In 1969, the aldolase from bovine liver was purified and its general properties were described. qmul.ac.uk A significant finding in 1971 was the identification that an enzyme previously known as 2-keto-4-hydroxybutyrate aldolase was, in fact, this compound aldolase, and its role in the mammalian metabolism of L-homoserine was investigated. qmul.ac.ukwikipedia.orgnih.gov

Throughout the 1970s and 1980s, researchers continued to characterize the aldolase from different organisms, including Escherichia coli and bovine kidney, revealing variations in its properties. wikipedia.orgnih.govnih.gov For instance, the E. coli enzyme was found to also function as 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, linking KHG metabolism to the Entner-Doudoroff pathway. pnas.orgou.edu More recent research has focused on the human form of the enzyme (HOGA1), leading to the cloning of its corresponding gene. nih.govuniprot.org This has provided profound insights into its structure and function, particularly its connection to the genetic disorder Primary Hyperoxaluria Type 3 (PH3), which is caused by a deficiency of this enzyme. uniprot.orgscispace.com

Broad Academic Significance of this compound in Metabolic Pathways

The academic significance of this compound stems from its involvement in several fundamental and clinically relevant biochemical processes.

Link Between Collagen Turnover and Disease: KHG is a key molecule connecting the breakdown of collagen to the production of oxalate (B1200264). nih.gov The glyoxylate formed from KHG cleavage is a direct precursor to oxalate. scispace.com In individuals with mutations in the HOGA1 gene, the deficient activity of the 4-hydroxy-2-oxoglutarate aldolase is believed to lead to an accumulation of glyoxylate and its subsequent conversion to oxalate, causing the condition known as Primary Hyperoxaluria Type 3. researchgate.netnih.govuniprot.org This has made KHG and its metabolic pathway a focal point for research into the pathophysiology and potential treatment of this inherited kidney stone disease. scispace.com

Role in Microbial Metabolism and Stress Response: In bacteria such as E. coli, the enzyme responsible for KHG cleavage, KHG/KDPG aldolase, is bifunctional and participates in the Entner-Doudoroff pathway of sugar metabolism. asm.orgou.eduuniprot.org Furthermore, research has shown that this aldolase is induced during the SOS response, a global response to DNA damage, and is necessary for the recovery of cellular respiration after such stress. ecmdb.canih.gov This indicates a broader role for KHG metabolism in bacterial physiology beyond simple catabolism, extending to cellular repair and survival mechanisms.

Intersection with Central Metabolism: Research has demonstrated that KHG can be a substrate for the α-ketoglutarate dehydrogenase complex, a key enzyme in the citric acid cycle. capes.gov.br This finding suggests a direct link between the hydroxyproline degradation pathway and one of the central hubs of cellular energy metabolism.

Applications in Biotechnology: The enzymes that metabolize KHG, particularly the aldolases, are of interest in the field of biotechnology and synthetic biology. acs.orgresearchgate.net These enzymes catalyze C-C bond formation, a valuable reaction in organic synthesis. Researchers are exploring the use of this compound aldolase and related enzymes from various organisms, including Rattus norvegicus, Homo sapiens, and Bos taurus, for the biocatalytic production of valuable chemical building blocks. acs.orgresearchgate.net

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Organism(s) | Function |

|---|---|---|---|

| 4-hydroxy-2-oxoglutarate aldolase (HOGA) | 4.1.3.16 wikipedia.org | Homo sapiens (Human), Bos taurus (Bovine), Rattus norvegicus (Rat) nih.govqmul.ac.uknih.gov | Catalyzes the reversible cleavage of KHG to pyruvate and glyoxylate; final step in hydroxyproline degradation. researchgate.netnih.govqmul.ac.uk |

| KHG/KDPG aldolase (Eda) | 4.1.3.16 / 4.1.2.14 uniprot.org | Escherichia coli uniprot.org | Bifunctional enzyme; cleaves KHG to pyruvate and glyoxylate and KDPG in the Entner-Doudoroff pathway. ou.eduuniprot.org |

| α-ketoglutarate dehydrogenase complex | 1.2.4.2 | Pig heart, Escherichia coli capes.gov.br | Catalyzes the NAD+ and CoASH-dependent oxidation of KHG. capes.gov.br |

| Aspartate aminotransferase (AspAT) | 2.6.1.1 | Mammalian mitochondria researchgate.netnih.gov | Catalyzes the conversion of 4-hydroxy-glutamate to KHG in the hydroxyproline degradation pathway. nih.gov |

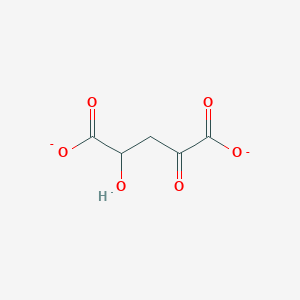

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C5H4O6-2 |

|---|---|

Poids moléculaire |

160.08 g/mol |

Nom IUPAC |

2-hydroxy-4-oxopentanedioate |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/p-2 |

Clé InChI |

WXSKVKPSMAHCSG-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |

SMILES canonique |

C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |

Origine du produit |

United States |

Metabolic Pathways and Interconversions Involving 2 Keto 4 Hydroxyglutarate

Central Role of 2-Keto-4-hydroxyglutarate in 4-Hydroxyproline (B1632879) Catabolism

The breakdown of 4-hydroxyproline, an abundant component of collagen, is a significant metabolic process, with the majority of it being metabolized in the liver and kidneys. nih.gov This pathway is a major source of glyoxylate (B1226380) in the body. nih.gov The final step in this catabolic sequence is the cleavage of this compound, highlighting its essential role. researchgate.netnih.govscienceopen.com

The catabolism of 4-hydroxyproline to this compound involves a series of enzymatic reactions that primarily occur in the mitochondria. researchgate.netnih.gov The process begins with the oxidation of 4-hydroxyproline by hydroxyproline (B1673980) oxidase (HPOX) . nih.gov This is followed by the action of Δ1-pyrroline-5-carboxylate dehydrogenase (1P5CDH) . nih.gov The subsequent step involves a transamination reaction catalyzed by an aspartate aminotransferase (AspAT) , which converts 4-hydroxy-glutamate to 4-hydroxy-2-oxoglutarate (this compound). nih.gov

The terminal reaction in the degradation of 4-hydroxyproline is the cleavage of this compound. nih.gov This reaction is catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) , also known as this compound aldolase. researchgate.netnih.govnih.gov This aldolase cleaves this compound into two key metabolic products: pyruvate (B1213749) and glyoxylate. researchgate.netnih.govscienceopen.comnih.gov Pyruvate can enter central carbon metabolism, such as the citric acid cycle, while glyoxylate can be further metabolized. nih.gov

Enzymatic Steps Leading to this compound Formation

Interplay of this compound in Glutamate (B1630785) Metabolism

The metabolism of this compound is closely linked to that of glutamate. The formation of this compound from 4-hydroxy-L-glutamate is a key transamination step in the hydroxyproline catabolic pathway. uobabylon.edu.iq Furthermore, glutamate-oxaloacetate aminotransferase (GOT) can act on DL-4-hydroxy-2-ketoglutarate. targetmol.com In Escherichia coli, glutamate-45 has been identified as an essential residue for the catalytic activity of this compound aldolase. nih.gov

Linkages to Glyoxylate and Dicarboxylate Metabolism

This compound plays a significant role in glyoxylate and dicarboxylate metabolism. wikipedia.orgecmdb.ca The glyoxylate produced from the cleavage of this compound is a key metabolite. nih.gov It can be converted to glycolate (B3277807) by glyoxylate reductase or to glycine (B1666218) by alanine-glyoxylate aminotransferase. nih.gov In some organisms, glyoxylate can enter the glyoxylate cycle, a pathway that allows for the synthesis of carbohydrates from fatty acids. The metabolism of this compound is also connected to the metabolism of dicarboxylates, as it is a five-carbon dicarboxylic acid itself. portlandpress.com

Connections with the Gamma-Aminobutyric Acid (GABA) Shunt

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting α-ketoglutarate to succinate (B1194679) via glutamate and GABA. researchgate.net While a direct enzymatic link between this compound and the GABA shunt is not firmly established, there are indirect connections. Both pathways are intrinsically linked to the TCA cycle and glutamate metabolism. researchgate.netnih.gov For instance, under certain stress conditions, an upregulation of the GABA shunt has been observed, which serves as an alternative source of mitochondrial succinate. nih.gov Given that this compound metabolism also feeds into the TCA cycle via pyruvate, the two pathways are part of the broader network of central carbon and nitrogen metabolism. uobabylon.edu.iq

Stereoisomeric Forms and Their Metabolic Significance

This compound exists in different stereoisomeric forms, which can have distinct metabolic fates. In some organisms, there is stereoselectivity in the enzymes that metabolize these forms. For example, the KHG/KDPG aldolase in Escherichia coli is stereoselective for the S-enantiomer of this compound. uniprot.org In contrast, the this compound aldolase from bovine kidney does not show stereospecificity and catalyzes the cleavage of both optical isomers. nih.gov The L- and D-isomers of this compound can be formed from the condensation of pyruvate and glyoxylate, with a slight preference for the L-isomer in some enzymatic reactions. umich.edu The different stereoisomers of related 2-hydroxy acids, such as 2-hydroxyglutarate, are involved in separate metabolic pathways in plants. bioone.org

Enzymes in 4-Hydroxyproline Catabolism

| Enzyme | Abbreviation | Function |

| Hydroxyproline Oxidase | HPOX | Oxidizes 4-hydroxyproline. nih.gov |

| Δ1-Pyrroline-5-carboxylate Dehydrogenase | 1P5CDH | Further oxidizes the intermediate from HPOX action. nih.gov |

| Aspartate Aminotransferase | AspAT | Converts 4-hydroxy-glutamate to this compound. nih.gov |

| 4-Hydroxy-2-oxoglutarate Aldolase | HOGA | Cleaves this compound into pyruvate and glyoxylate. researchgate.netnih.govnih.gov |

Participation in Respiratory Metabolic Pathways

This compound (KHG), also known as 4-hydroxy-2-oxoglutarate, and its related compounds are involved in cellular respiration through several enzymatic reactions that connect to the citric acid (TCA) cycle and the mitochondrial electron transport chain. These connections highlight the role of KHG metabolism in cellular energy production.

One of the primary enzymes involved is This compound aldolase (KHGA). This enzyme catalyzes the reversible cleavage of this compound into pyruvate and glyoxylate. medchemexpress.comtargetmol.comnih.govgenome.jp Pyruvate is a critical substrate for the pyruvate dehydrogenase complex, which converts it into acetyl-CoA for entry into the TCA cycle, directly linking KHG metabolism to central carbon and energy pathways. Research in Escherichia coli has shown that KHGA is essential for the recovery of respiration after DNA damage induced by the SOS response. pnas.orgnih.gov The induction of KHGA, which is controlled by the RecA protein, suggests a regulated mechanism to resume respiratory activity. pnas.orgnih.gov

Furthermore, the α-ketoglutarate dehydrogenase complex , a key enzyme in the TCA cycle, has been shown to directly act on this compound. capes.gov.br Enzyme preparations from both pig heart and E. coli can catalyze the NAD+ and Coenzyme A-dependent oxidation of this compound, indicating that it can serve as a substrate for this major respiratory enzyme complex. capes.gov.br

The metabolic derivatives of KHG, specifically D- and L-2-hydroxyglutarate (D-2HG and L-2HG), also play a significant role in respiration. These molecules are oxidized to α-ketoglutarate (2-oxoglutarate), a TCA cycle intermediate, by specific dehydrogenases that are coupled to the electron transport chain.

D-2-hydroxyglutarate dehydrogenase (D2HGDH) is a mitochondrial FAD-dependent enzyme that catalyzes the oxidation of D-2HG to α-ketoglutarate. the-innovation.orgresearchgate.netnih.gov During this reaction, electrons are transferred to the respiratory chain, contributing to the generation of the proton gradient for ATP synthesis. the-innovation.orgnih.gov Specifically, D2HGDH transfers the electrons from D-2HG oxidation to the electron transfer flavoprotein (ETF) and then to the electron transfer flavoprotein-ubiquinone oxidoreductase (ETFQO), which integrates them into the quinone pool of the respiratory chain. the-innovation.orgnih.govoup.com

L-2-hydroxyglutarate dehydrogenase (L2HGDH) is another mitochondrial enzyme that oxidizes L-2HG to α-ketoglutarate. nih.govuniprot.orggenecards.org Similar to D2HGDH, it is a flavoprotein that funnels electrons from L-2HG oxidation into the mitochondrial respiratory chain via coenzyme Q. uniprot.orgnih.gov The accumulation of L-2HG has been shown to slow mitochondrial respiration, underscoring the importance of L2HGDH in maintaining respiratory function. nih.gov

In some organisms, such as Saccharomyces cerevisiae, transhydrogenases provide another link to respiratory metabolism. D-2-hydroxyglutarate--pyruvate transhydrogenase catalyzes the reversible oxidation of D-2HG to α-ketoglutarate while reducing pyruvate to D-lactate. uniprot.orguniprot.orgnih.gov This process can be part of a shuttle system that transfers reducing equivalents from the cytosol to the mitochondrial respiratory chain. the-innovation.orgnih.gov

The following table summarizes the key enzymes that connect this compound and its related metabolites to respiratory pathways.

| Enzyme Name | Substrate(s) | Product(s) | Connection to Respiratory Pathways |

| This compound aldolase (KHGA) | This compound | Pyruvate + Glyoxylate | Produces pyruvate, a primary fuel for the TCA cycle. medchemexpress.comtargetmol.comnih.govpnas.org |

| α-Ketoglutarate dehydrogenase complex | This compound, NAD+, CoASH | Product of oxidation | Directly utilizes this compound as a substrate, feeding into the TCA cycle. capes.gov.br |

| D-2-hydroxyglutarate dehydrogenase (D2HGDH) | D-2-hydroxyglutarate | α-Ketoglutarate | Feeds electrons into the mitochondrial electron transport chain via FAD and the quinone pool. the-innovation.orgnih.govoup.com |

| L-2-hydroxyglutarate dehydrogenase (L2HGDH) | L-2-hydroxyglutarate | α-Ketoglutarate | Feeds electrons from L-2HG oxidation into the mitochondrial electron transport chain. uniprot.orggenecards.orgnih.gov |

| D-2-hydroxyglutarate--pyruvate transhydrogenase | D-2-hydroxyglutarate + Pyruvate | α-Ketoglutarate + D-Lactate | Links 2-hydroxyglutarate metabolism with other key respiratory metabolites like pyruvate. uniprot.orguniprot.org |

Enzymology of 2 Keto 4 Hydroxyglutarate Aldolase Hoga/khga

Enzyme Classification and Nomenclature (EC 4.1.3.16)

2-Keto-4-hydroxyglutarate aldolase (B8822740) is classified under the Enzyme Commission (EC) number EC 4.1.3.16 . qmul.ac.ukgenome.jp This classification places it in the class of Lyases , which are enzymes that cleave chemical bonds by means other than hydrolysis or oxidation. wikipedia.orgumd.edu Specifically, it belongs to the subclass of carbon-carbon lyases and the sub-subclass of oxo-acid-lyases , which act on oxo-acids. qmul.ac.ukwikipedia.orgumd.edu

The systematic name for this enzyme is 4-hydroxy-2-oxoglutarate glyoxylate-lyase (pyruvate-forming) . qmul.ac.ukwikipedia.org However, it is commonly known by several other names, including:

2-oxo-4-hydroxyglutarate aldolase qmul.ac.ukwikipedia.org

Hydroxyketoglutaric aldolase qmul.ac.ukwikipedia.org

4-hydroxy-2-ketoglutaric aldolase qmul.ac.ukwikipedia.org

2-keto-4-hydroxyglutaric aldolase qmul.ac.ukwikipedia.org

4-hydroxy-2-ketoglutarate aldolase qmul.ac.ukwikipedia.org

this compound aldolase qmul.ac.ukwikipedia.org

2-oxo-4-hydroxyglutaric aldolase qmul.ac.ukwikipedia.org

DL-4-hydroxy-2-ketoglutarate aldolase qmul.ac.ukwikipedia.org

Hydroxyketoglutarate aldolase qmul.ac.ukwikipedia.org

2-keto-4-hydroxybutyrate aldolase qmul.ac.ukwikipedia.org

KHGA qmul.ac.ukgenome.jp

The enzyme catalyzes the reversible reaction: 4-hydroxy-2-oxoglutarate ⇌ pyruvate (B1213749) + glyoxylate (B1226380) qmul.ac.ukgenome.jp

Enzymes from rat and bovine liver have been shown to act on both enantiomers of 4-hydroxy-2-oxoglutarate. qmul.ac.ukgenome.jp This is in contrast to the enzyme from Escherichia coli which is specific for the (S)-enantiomer. microbialtec.com

Catalytic Mechanism and Reaction Reversibility

Human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) operates through a Type I aldolase reaction mechanism . plos.org The reaction is a retro-aldol cleavage and is reversible. qmul.ac.ukplos.org

Formation of Schiff Base Intermediates

A key feature of the catalytic mechanism of HOGA is the formation of a Schiff base intermediate . plos.orgexpasy.org This is a characteristic of Class I aldolases. expasy.orgumich.edu The formation of this intermediate involves the reversible reaction between the keto group of the substrate and the ε-amino group of a specific lysine (B10760008) residue in the active site of the enzyme. expasy.orgwikipedia.org In human HOGA, this crucial residue is Lys196 . plos.orgportlandpress.comrcsb.org The formation of this covalent enzyme-substrate intermediate is a critical step in the catalytic cycle. expasy.org

Identification of Key Active Site Residues and Their Roles

Structural and biochemical studies have identified several key amino acid residues within the active site of human HOGA that are essential for its catalytic activity. plos.org

| Residue | Role in Catalysis |

| Lys196 | Acts as the nucleophile, forming the Schiff base intermediate with the substrate. plos.orgportlandpress.comrcsb.org |

| Tyr168 | Part of a proton relay system, involved in proton shuttling during catalysis. plos.orgportlandpress.comrcsb.org |

| Ser77 | Also a component of the proton relay system. plos.orgportlandpress.comrcsb.org |

| Asn78 | Facilitates substrate binding. plos.orgrcsb.org |

| Ser198 | Also involved in facilitating substrate binding. plos.org |

| Glu45 (in E. coli) | Acts as an amphoteric proton donor/acceptor. nih.gov |

Site-directed mutagenesis studies have confirmed the importance of these residues. For instance, mutating Lys196 or Tyr168 to alanine (B10760859) or phenylalanine, respectively, results in an inactive enzyme. portlandpress.com Similarly, a mutation of Ser77 to alanine affects both the Michaelis constant (KM) and the catalytic rate (kcat). portlandpress.com

Substrate Specificity and Promiscuous Activities

While HOGA's primary substrate is 4-hydroxy-2-oxoglutarate, the enzyme exhibits a degree of substrate promiscuity. umich.eduresearchgate.net

Catalysis of Oxaloacetate Decarboxylation

A notable promiscuous activity of HOGA is the decarboxylation of oxaloacetate to produce pyruvate. umich.eduportlandpress.comresearchgate.net This activity is significant as it suggests a potential role for HOGA in other metabolic pathways, such as the Krebs cycle. portlandpress.comresearchgate.net Kinetic studies have shown that both the aldolase and oxaloacetate decarboxylase activities utilize the same active site and catalytic machinery. portlandpress.comresearchgate.net The enzyme exhibits micromolar affinities for both substrates, indicating that both reactions could be physiologically relevant. portlandpress.comresearchgate.netnih.gov The decarboxylase activity is also inhibited by pyruvate, similar to the primary aldolase activity. portlandpress.comnih.gov

The bovine liver enzyme has been shown to catalyze the cleavage of other substrates, albeit at lower rates compared to this compound. These include: umich.edu

2-keto-4,5-dihydroxyvalerate (33%)

2-keto-4-hydroxy-4-methylglutarate (8%)

5-keto-4-deoxy-glucarate (3%)

2-keto-3-deoxy-6-phosphogluconate (2%)

2-keto-4-hydroxybutyrate (1%)

This demonstrates that while HOGA is specific, it can accommodate some variations in the substrate structure.

Activity with Analogous 2-Keto-4-hydroxy Acids

The substrate specificity of this compound aldolase extends beyond its principal substrate to include several analogous compounds. The enzyme from Escherichia coli, in addition to its this compound (KHG) aldolase activity, also catalyzes the reversible cleavage of 2-keto-3-deoxy-6-phosphogluconate (KDPG). uniprot.orguniprot.org Its substrate repertoire further includes 2-keto-4-hydroxy-4-(2'-pyridyl)butyrate (KHPB), 2-keto-3-deoxy-6-phosphogalactonate (KDPGal), 2-keto-3-deoxy-gluconate (KDG), and 2-keto-4-hydroxyoctonate (KHO). uniprot.org

Mammalian versions of the enzyme also exhibit promiscuity. The aldolase from bovine kidney is capable of catalyzing the beta-decarboxylation of oxaloacetate. nih.gov Studies on bovine liver aldolase show a high degree of specificity for substrates that possess a pyruvate-like structure at one end of the molecule. umich.edu This has led to the enzyme also being referred to as 2-keto-4-hydroxybutyrate aldolase, indicating its activity on this analogous substrate. wikipedia.org Research has utilized synthetically prepared analogs such as 2-keto-4-hydroxybutyrate and 2-keto-4-hydroxy-4-methylglutarate to probe the enzyme's active site and specificity. umich.edu

| Enzyme Source | Alternative Substrates / Activities | Reference |

|---|---|---|

| Escherichia coli | 2-keto-3-deoxy-6-phosphogluconate (KDPG), KHPB, KDPGal, KDG, KHO | uniprot.orguniprot.org |

| Bovine Kidney | Oxaloacetate (beta-decarboxylation) | nih.gov |

| Bovine Liver | Analogs with a pyruvate-like structure (e.g., 2-keto-4-hydroxybutyrate) | umich.eduwikipedia.org |

Enzyme Kinetics and Regulatory Modulators

Influence of Pyruvate and Alpha-Ketoglutarate (B1197944) on Activity

The activity of this compound aldolase is subject to regulation by several metabolic intermediates, most notably pyruvate and alpha-ketoglutarate. For the human mitochondrial enzyme (hHOGA1), pyruvate acts as a competitive inhibitor with a significant affinity, displaying an inhibition constant in the micromolar range. portlandpress.comnih.govresearchgate.net This suggests that under conditions of high pyruvate concentration, such as during gluconeogenesis, the activity of HOGA1 could be substantially reduced. portlandpress.comnih.gov

In contrast, alpha-ketoglutarate is a considerably weaker inhibitor of the human enzyme, with an inhibition constant in the millimolar range. portlandpress.comnih.govresearchgate.net Its inhibitory effect is less pronounced under physiological conditions. The interaction of these modulators is crucial for controlling the metabolic flux through the hydroxyproline (B1673980) degradation pathway. Studies involving incubation of the enzyme with either pyruvate or glyoxylate in the presence of sodium borohydride (B1222165) result in a significant loss of aldolase activity, which is linked to the stable formation of a Schiff base intermediate with the enzyme's active site. nih.gov

Effects of Metal Ions and Thiol Compounds

The catalytic function of this compound aldolase is also influenced by the presence of metal ions and thiol-reactive agents. Research on the enzyme from bovine kidney has shown that, unlike many aldolases, its activity is not stimulated but rather inhibited to varying extents by the addition of divalent metal ions. nih.gov Correspondingly, the use of metal ion-chelating agents does not affect the enzyme's activity, indicating that it is not a metalloenzyme. nih.gov

There is no absolute requirement for thiol compounds for the enzyme's function. nih.gov However, the presence of a thiol compound like 2-mercaptoethanol (B42355) can enhance the activity of the bovine kidney enzyme by as much as two-fold. nih.gov The importance of sulfhydryl groups to the enzyme's catalytic integrity is highlighted by the strong inhibition observed with reagents such as Hg2+, p-mercuribenzoate, and dithiodipyridine. nih.govacs.org

Stereospecificity and Non-Stereospecificity of this compound Aldolase

D- and L-Isomer Utilization and Formation Rates

A distinguishing feature among this compound aldolases from different organisms is their stereospecificity. The enzymes found in mammalian tissues, such as bovine liver and kidney, as well as the human enzyme, are notably non-stereospecific. nih.govumich.edunih.gov They can catalyze the cleavage and formation of both the D- and L-isomers of this compound, and they do so at equivalent rates and to the same extent. umich.edugenome.jpuniprot.org

Conversely, the enzyme from prokaryotic sources like E. coli is stereospecific. nih.govumich.edusemanticscholar.org The E. coli aldolase preferentially acts on the (S)-enantiomer of this compound, which corresponds to the L-isomer. uniprot.orguniprot.orgebi.ac.uk This stereoselectivity is also observed in the enzyme from Shigella flexneri. uniprot.org

| Enzyme Source | Stereospecificity | Isomer(s) Utilized | Reference |

|---|---|---|---|

| Bovine Liver/Kidney | Non-stereospecific | D- and L-isomers | nih.govumich.edu |

| Human (hHOGA1) | Non-stereospecific | (R)- and (S)-isomers | nih.govuniprot.org |

| Escherichia coli | Stereospecific | (S)-isomer (L-isomer) | uniprot.orguniprot.orgebi.ac.uk |

| Shigella flexneri | Stereoselective | (S)-isomer | uniprot.org |

Stereochemical Aspects of Substrate Binding

The mechanism of catalysis for this compound aldolase involves the formation of a Schiff base (or azomethine) intermediate between the keto group of a substrate and the ε-amino group of a specific lysine residue in the enzyme's active site. umich.edunih.gov The enzyme is capable of forming this covalent intermediate with any of its three normal substrates: this compound, pyruvate, and glyoxylate. umich.edu

For the non-stereospecific bovine enzyme, the binding of pyruvate causes a considerable alteration in the enzyme's circular dichroism spectrum, whereas glyoxylate does not, indicating a significant conformational change upon pyruvate binding. nih.gov The human enzyme shares structural similarities with bacterial 2-keto-3-deoxy-phosphogluconate (KDPG) aldolases. nih.gov These enzymes typically function as trimers and utilize a conserved lysine residue for catalysis via Schiff base formation. nih.govresearchgate.net The lack of stereospecificity in mammalian enzymes suggests that their active sites can accommodate both enantiomers of the substrate in a manner that allows for efficient catalysis, a feature that distinguishes them from their stereospecific bacterial counterparts.

This compound aldolase, also known as 4-hydroxy-2-oxoglutarate aldolase (HOGA), is a crucial enzyme in the metabolic pathway of hydroxyproline degradation. plos.orgnih.gov It catalyzes the reversible cleavage of this compound (also called 4-hydroxy-2-oxoglutarate) into pyruvate and glyoxylate. plos.orgnih.govwikipedia.org This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases that break carbon-carbon bonds. wikipedia.org In mammals, this reaction is a key step in hydroxyproline catabolism, while in bacteria, the enzyme, which can be identical to 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, plays a role in the Entner-Doudoroff pathway and in regulating glyoxylate levels. pnas.org

Oligomeric State and Subunit Interactions

The quaternary structure of this compound aldolase varies depending on the source organism.

Human HOGA (hHOGA): The human enzyme exists as a tetramer, specifically a dimer of dimers. plos.orgnih.gov This is in contrast to the trimeric assembly observed in many bacterial aldolases. plos.org The crystal structure of hHOGA reveals this tetrameric arrangement, which is crucial for its function. plos.orgnih.gov Mutations associated with primary hyperoxaluria type 3 (PH3) can lead to potential rearrangements in this tetrameric assembly, likely causing a loss of enzymatic activity. plos.org

Bovine Kidney HOGA: The enzyme purified from bovine kidney has a native molecular mass of approximately 144 kDa and is composed of four subunits, each with a mass of about 36 kDa, indicating a tetrameric structure. nih.gov

Escherichia coli HOGA/KHGA: The enzyme from E. coli is a trimer, with a total molecular weight of 66,858 Da. researchgate.net Each of the three identical subunits consists of 213 amino acids and has a molecular weight of 22,286 Da. researchgate.net This trimeric assembly is characteristic of KDPG aldolases and resembles a ship's propeller, where each protomer is an elongated ellipsoid. pnas.orgresearchgate.net

Table 1: Oligomeric States of this compound Aldolase from Different Sources

| Source Organism | Oligomeric State | Subunit Mass (kDa) | Native Mass (kDa) |

|---|---|---|---|

| Human | Tetramer (dimer of dimers) | ~33.09 rcsb.org | ~132.36 |

| Bovine Kidney | Tetramer | 36 nih.gov | 144 nih.gov |

| Escherichia coli | Trimer | ~22.29 researchgate.net | ~66.86 researchgate.net |

High-Resolution Crystal Structure Analysis

The crystal structure of human HOGA (hHOGA) bound to pyruvate has been determined at a resolution of 1.97 Å. plos.org This structure reveals that the enzyme adopts an (α/β)8 barrel fold, a common structural motif in Class I aldolases. pnas.org The active site is located in a depression at the C-terminal end of this barrel. pnas.org The structure of the apoenzyme has also been solved at 2.50 Å resolution. rcsb.org These structural studies have been instrumental in identifying key active site residues and in modeling the Schiff base intermediate formed with the substrate. plos.orgnih.gov

For the E. coli enzyme, which is identical to KDPG aldolase, the crystal structure has been determined to a resolution of 1.95 Å with a trapped covalent intermediate. pnas.org The crystals belong to the space group P212121, with a trimer in the asymmetric unit. pnas.org The protomer displays the characteristic (α/β)8 barrel fold with a subunit molecular mass of 22 kDa. pnas.org

Table 2: Crystallographic Data for HOGA/KHGA

| Enzyme Source | PDB Code | Resolution (Å) | Ligand | Oligomeric State in Asymmetric Unit |

|---|---|---|---|---|

| Human | 3S5N rcsb.org | 2.50 | Apo | Monomer |

| Human | Not specified | 1.97 plos.orgnih.gov | Pyruvate | Not specified |

| E. coli (as KDPG aldolase) | Not specified | 1.95 pnas.org | Pyruvate carbinolamine intermediate | Trimer pnas.org |

Comparative Structural Studies with Other Aldolases

Structural comparisons of HOGA/KHGA with other aldolases highlight both conserved features and unique adaptations.

E. coli HOGA vs. KDPG Aldolase: Gene sequencing has shown that E. coli this compound aldolase is identical to 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. pnas.org Structurally, the E. coli enzyme's trimeric assembly is similar to that of KDPG aldolase from Pseudomonas putida. pnas.org The active site lysine peptide of E. coli HOGA shows 65% homology with the corresponding peptide from P. putida KDPG aldolase, and the two full proteins share 49% homology. researchgate.net Both are Class I aldolases that utilize a Schiff base mechanism and have a conserved (α/β)8 barrel structure. pnas.orgresearchgate.net

Human HOGA vs. Dihydrodipicolinate Synthases (DHDPS): While the retro-aldol cleavage reaction of human HOGA is reminiscent of the trimeric KDPG aldolases, sequence comparisons reveal a closer relationship to the tetrameric bacterial dihydrodipicolinate synthases (DHDPS). plos.orgnih.gov However, the preferred reaction direction is opposite; HOGA primarily catalyzes a cleavage reaction, whereas DHDPS enzymes catalyze a condensation reaction. plos.org Despite the difference in oligomeric state (trimeric KDPG aldolases vs. tetrameric HOGA and DHDPS), they all share the use of a lysine residue to form a Schiff base intermediate with pyruvate. plos.org

Analysis of Covalent Intermediate Trapping

The catalytic mechanism of Class I aldolases, including HOGA/KHGA, proceeds through the formation of a covalent Schiff base intermediate between a lysine residue in the active site and a keto substrate. pnas.orgresearchgate.net

In a significant study, a covalent intermediate of the E. coli KDPG aldolase (identical to KHGA) was trapped by flash-freezing crystals that were soaked with pyruvate at an acidic pH of 4.6. pnas.org The high-resolution (1.95 Å) structure revealed that the pyruvate had formed a protonated carbinolamine intermediate with Lys-133. pnas.orgdeepdyve.com This carbinolamine is a precursor to the functional Schiff base. pnas.org The intermediate was stabilized by hydrogen bonding with active site residues, particularly Glu-45, which is proposed to act as a general base in several steps of the reaction. pnas.org

Trapping this intermediate provided direct evidence for the catalytic mechanism. pnas.org The formation of the Schiff base is thought to occur via the transient formation of a dipolar carbinolamine, which then dehydrates to the imine form. pnas.org Under normal physiological pH, these Schiff base intermediates are transient and difficult to observe crystallographically. pnas.org The acidic conditions used in the experiment slowed down the kinetics of the reaction, allowing for the successful trapping and visualization of this key covalent intermediate. pnas.org

Studies on bovine kidney HOGA also support this mechanism, where incubation with pyruvate or glyoxylate in the presence of the reducing agent sodium borohydride (NaBH4) led to the inactivation of the enzyme and the stable binding of the labeled substrate, which is characteristic of Schiff base forming enzymes. nih.gov

Biological Roles and Mechanistic Implications of 2 Keto 4 Hydroxyglutarate in Health and Disease

Mechanistic Role of 2-Keto-4-hydroxyglutarate Aldolase (B8822740) in Cellular Processes

This compound aldolase, also known as 4-hydroxy-2-oxoglutarate aldolase (HOGA), is an enzyme that catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate (B1213749) and glyoxylate (B1226380). plos.orgwikipedia.org This catalytic activity places it at a crucial juncture in cellular metabolism, particularly in the breakdown of the amino acid hydroxyproline (B1673980) and in stress response pathways in prokaryotes.

Function in Collagen Turnover Pathways

The primary source of 4-hydroxy-L-proline in the body is the degradation of collagen, a major structural protein. portlandpress.com The catabolism of hydroxyproline is a mitochondrial process involving four key enzymes, with HOGA1 catalyzing the final step. plos.orgcore.ac.uk In this terminal reaction, HOGA1 cleaves its substrate, 4-hydroxy-2-oxoglutarate (also referred to as HOG), to generate pyruvate and glyoxylate. plos.org It is estimated that the daily turnover of collagen produces between 300 to 450 mg of 4-hydroxyproline (B1632879), the majority of which is metabolized in the liver and kidneys. plos.org The glyoxylate produced can then be further metabolized into glycine (B1666218) or glycolate (B3277807). plos.org This pathway is significant because it links collagen breakdown directly to the production of glyoxylate, a key metabolite that, if not properly processed, can lead to the formation of oxalate (B1200264). plos.org

Involvement in the SOS Response in Prokaryotes

In prokaryotes such as Escherichia coli, this compound aldolase plays a critical role in the SOS response, a global network activated to repair DNA damage. nih.govoup.com Following DNA damage, the recovery of cellular respiration is dependent on this aldolase. nih.govpnas.org Research has shown that the enzyme is induced by DNA-damaging agents, a process that requires the activation of the RecA protein. nih.govpnas.org While it is regulated by the SOS response, the gene encoding the aldolase (hga) is not under the direct control of the LexA repressor, indicating a different regulatory mechanism within the broader SOS network. pnas.org Mutants lacking a functional hga gene are sensitive to UV radiation and fail to resume respiration after exposure, highlighting the enzyme's essential function in recovering from DNA damage. nih.govpnas.org This suggests a link between metabolic recovery and the termination of the SOS response. nih.gov

Mechanistic Underpinnings in Inborn Errors of Metabolism

The critical role of this compound and its aldolase is underscored by the pathology of certain inborn errors of metabolism, where enzyme dysfunction leads to severe clinical outcomes.

This compound in Primary Hyperoxaluria Type 3 (PH3)

Primary hyperoxaluria (PH) is a group of autosomal recessive genetic disorders characterized by the overproduction of oxalate, leading to recurrent kidney stones (urolithiasis) and kidney calcification (nephrocalcinosis). nih.govnih.govmedscape.com PH3, which accounts for about 10% of PH cases, is specifically caused by mutations in the HOGA1 gene, which encodes the 4-hydroxy-2-oxoglutarate aldolase enzyme. nih.govnih.govwiley.com This enzyme is primarily active in the mitochondria of liver and kidney cells. medlineplus.gov

Role of HOGA1 Gene Mutations

Mutations in the HOGA1 gene are the genetic basis for Primary Hyperoxaluria Type 3. nih.gov These mutations result in a loss-of-function of the HOGA1 enzyme. medscape.comwiley.com A comprehensive review identified 57 distinct pathogenic variants in the HOGA1 gene across 175 patients. nih.govwiley.com The majority of these are missense mutations that are predicted to cause a loss of enzyme activity. nih.govwiley.com Studies have shown that these mutations can lead to the thermal instability of the HOGA1 protein and its subsequent degradation, resulting in an absolute deficiency of the enzyme. portlandpress.com While PH3 was initially considered a more benign form of hyperoxaluria, the identification of renal function impairment in 8% of reported cases suggests it can be a severe condition. nih.govwiley.com

Below is an interactive table detailing some of the identified mutations in the HOGA1 gene associated with PH3.

| Mutation Type | Specific Mutation Examples | Consequence | Reference(s) |

| Missense | p.R271C, p.R271H, p.Gly287Val, p.Pro190Leu | Predicted loss of function | wiley.com, nih.gov, karger.com |

| Splicing | c.700+5G>T, c.834_834+1GG>TT | Alters gene instruction processing | medlineplus.gov, karger.com |

| Silent | c.834G>A (p.A278A) | Can affect splicing | karger.com |

| Nonsense | c.346C>T (p.Q116X) | Premature protein termination | karger.com |

Proposed Mechanisms for Oxalate Overproduction Due to HOGA1 Dysfunction

The link between the loss of HOGA1 function and the overproduction of oxalate in PH3 is a metabolic puzzle, as the enzyme's normal function produces glyoxylate, the direct precursor to oxalate. researchgate.net A deficiency would be expected to decrease glyoxylate levels. portlandpress.com Several mechanisms have been proposed to explain this paradoxical outcome:

Substrate Accumulation and Cytosolic Conversion : The most widely cited hypothesis suggests that the loss of mitochondrial HOGA1 activity leads to an accumulation of its substrate, 4-hydroxy-2-oxoglutarate (HOG). medlineplus.govresearchgate.netauajournals.org This built-up HOG may then leak from the mitochondria into the cytosol. medscape.commedlineplus.gov In the cytosol, a different, yet-to-be-fully-identified aldolase is thought to convert HOG to glyoxylate, which is then rapidly oxidized to oxalate by the enzyme lactate (B86563) dehydrogenase (LDH). researchgate.netauajournals.org

Inhibition of Other Enzymes : An alternative theory posits that the accumulation of mitochondrial 4-hydroxy-2-oxoglutarate may inhibit other key enzymes. core.ac.ukresearchgate.net Specifically, it has been suggested that HOG can inhibit glyoxylate reductase (GR), the enzyme responsible for detoxifying glyoxylate by converting it to glycolate. core.ac.ukresearchgate.net This inhibition would effectively mimic the defect seen in Primary Hyperoxaluria Type 2, leading to an increase in the glyoxylate pool available for conversion to oxalate. portlandpress.com

These proposed mechanisms are not mutually exclusive and may collectively contribute to the pathophysiology of PH3.

Accumulation of 4-Hydroxyglutamate as a Mechanistic Link

In certain metabolic disorders, the accumulation of 4-hydroxyglutamate serves as a crucial mechanistic link to the underlying enzymatic defect. This is particularly evident in the context of impaired metabolism of this compound (also known as 4-hydroxy-2-oxoglutarate). The degradation pathway of the amino acid hydroxyproline involves a series of mitochondrial enzymatic reactions. portlandpress.comnih.gov One of the key enzymes in this pathway is 4-hydroxy-2-oxoglutarate aldolase (HOGA1), which catalyzes the cleavage of this compound into glyoxylate and pyruvate. portlandpress.comnih.gov

A deficiency in the HOGA1 enzyme, as seen in Primary Hyperoxaluria Type III (PH3), leads to a metabolic block. medlink.comnih.gov This blockage results in the upstream accumulation of the HOGA1 substrate, this compound. Consequently, the immediate metabolic precursor to this compound, which is 4-hydroxyglutamate, also accumulates. nih.govmedlineplus.gov The transamination of 4-hydroxyglutamate by glutamic-oxaloacetic transaminase 2 (GOT2) produces this compound. cocukmetabolizma.com When the subsequent step is blocked, a build-up of 4-hydroxyglutamate occurs.

This accumulation of 4-hydroxyglutamate is a significant biochemical indicator of this metabolic defect. medlink.comnih.gov Research has demonstrated that individuals with PH3 exhibit significantly increased urinary excretion of 4-hydroxyglutamate. medlink.comnih.gov Therefore, the measurement of 4-hydroxyglutamate levels can serve as a reliable biomarker for diagnosing conditions characterized by deficient this compound metabolism. medlink.com The accumulation of this compound directly reflects the disruption in the metabolic pathway, providing a clear mechanistic connection between the enzymatic deficiency and the observable biochemical phenotype.

Differential Diagnosis and Biochemical Markers in Organic Acidurias

The diagnosis of organic acidurias, a group of inherited metabolic disorders characterized by the excretion of non-amino organic acids in urine, relies on the identification of specific biochemical markers. cocukmetabolizma.comnih.gov The clinical presentation of these disorders can be nonspecific, often including neurological symptoms, making biochemical analysis essential for an accurate diagnosis. cocukmetabolizma.comnih.gov The organic aciduria associated with defects in this compound metabolism, namely Primary Hyperoxaluria Type III (PH3), must be differentiated from other organic acidurias that present with similar clinical features, such as D- and L-2-hydroxyglutaric acidurias. medlink.comnih.gov

The key to differential diagnosis lies in the distinct urinary organic acid profiles. In PH3, the deficiency of 4-hydroxy-2-oxoglutarate aldolase leads to the characteristic accumulation and excretion of 4-hydroxy-2-oxoglutarate and its precursor, 4-hydroxyglutamate. medlink.comnih.gov

Distinction from D- and L-2-Hydroxyglutaric Acidurias

D-2-hydroxyglutaric aciduria (D-2-HGA) and L-2-hydroxyglutaric aciduria (L-2-HGA) are distinct neurometabolic disorders characterized by the accumulation of their respective enantiomers of 2-hydroxyglutarate. medlink.commedlineplus.govwikipedia.org These conditions are caused by mutations in different genes, leading to different enzymatic defects and clinical presentations. medlineplus.govwikipedia.org

The differential diagnosis between the organic aciduria related to this compound and the 2-hydroxyglutaric acidurias is crucial for appropriate management and genetic counseling. The definitive diagnosis is achieved through chiral analysis of urinary organic acids, which can separate and quantify the D- and L-enantiomers of 2-hydroxyglutarate. nih.govmayocliniclabs.com

Below is a table summarizing the key distinguishing features:

| Feature | Organic Aciduria related to this compound (PH3) | D-2-Hydroxyglutaric Aciduria (D-2-HGA) | L-2-Hydroxyglutaric Aciduria (L-2-HGA) |

| Primary Accumulated Metabolites | 4-hydroxy-2-oxoglutarate, 4-hydroxyglutamate | D-2-hydroxyglutarate | L-2-hydroxyglutarate |

| Defective Enzyme | 4-hydroxy-2-oxoglutarate aldolase (HOGA1) | D-2-hydroxyglutarate dehydrogenase (D2HGDH) or Isocitrate dehydrogenase 2 (IDH2) | L-2-hydroxyglutarate dehydrogenase (L2HGDH) |

| Genetic Basis | Mutations in the HOGA1 gene | Mutations in the D2HGDH gene (Type I) or IDH2 gene (Type II) | Mutations in the L2HGDH gene |

| Key Clinical Features | Recurrent kidney stones (calcium oxalate), hyperoxaluria | Developmental delay, seizures, hypotonia, cardiomyopathy (in Type II) medlineplus.gov | Progressive cerebellar ataxia, intellectual disability, seizures, macrocephaly medlineplus.gov |

Routine organic acid screening can detect elevated levels of 2-hydroxyglutaric acid but cannot distinguish between the D and L forms. nih.govmayocliniclabs.com Therefore, when an elevated level of 2-hydroxyglutarate is found, specialized chiral analysis is mandatory for a precise diagnosis. nih.govmayocliniclabs.com The absence of significantly elevated D- or L-2-hydroxyglutarate and the presence of 4-hydroxyglutamate and 4-hydroxy-2-oxoglutarate would point towards a defect in the this compound metabolic pathway. medlink.com

Theoretical Links to Neurological Disorders and Cancer Pathogenesis

While the direct role of this compound in neurological disorders and cancer is still an area of active investigation, theoretical links can be drawn from its structural similarity to α-ketoglutarate (2-oxoglutarate) and its metabolic relationship with the oncometabolite 2-hydroxyglutarate (2-HG). nih.govontosight.ai

Neurological Disorders:

The accumulation of organic acids in the brain is known to be neurotoxic, leading to a range of neurological impairments. cocukmetabolizma.comfrontiersin.org In the context of 2-hydroxyglutaric acidurias (D-2-HGA and L-2-HGA), the accumulation of D- and L-2-hydroxyglutarate causes progressive brain damage, including developmental delay, seizures, and cerebellar ataxia. medlineplus.govfrontiersin.org The neurotoxic effects are thought to be related to mechanisms such as induced oxidative stress and altered neurotransmitter metabolism. frontiersin.org

Given that this compound is a keto acid structurally similar to α-ketoglutarate, a key molecule in brain metabolism, its accumulation could theoretically disrupt neurological function. α-ketoglutarate is a crucial intermediate in the Krebs cycle and a cofactor for numerous enzymes, including those involved in amino acid metabolism and epigenetic regulation. A high concentration of a structurally similar molecule like this compound could potentially interfere with these processes through competitive inhibition. L-2-hydroxyglutarate has been shown to inhibit lysine-α-ketoglutarate reductase, an enzyme in the lysine (B10760008) degradation pathway in the brain. plos.org Similar inhibitory effects could be postulated for this compound on various α-ketoglutarate-dependent enzymes in the brain.

Cancer Pathogenesis:

A significant body of research has established a strong link between 2-hydroxyglutarate and cancer. portlandpress.comnih.govnih.gov Specifically, the D-enantiomer, D-2-hydroxyglutarate, has been identified as an oncometabolite. the-innovation.org In certain cancers, such as gliomas and acute myeloid leukemia, mutations in the isocitrate dehydrogenase (IDH1 and IDH2) genes lead to a neomorphic enzymatic activity that converts α-ketoglutarate to D-2-hydroxyglutarate. nih.govthe-innovation.org

The accumulation of D-2-hydroxyglutarate promotes tumorigenesis by competitively inhibiting α-ketoglutarate-dependent dioxygenases. nih.govhilarispublisher.com These enzymes are involved in critical cellular processes, including histone and DNA demethylation, which are fundamental to epigenetic regulation. nih.govhilarispublisher.com By inhibiting these enzymes, D-2-hydroxyglutarate leads to a hypermethylated state, altering gene expression and promoting cellular dedifferentiation and proliferation. nih.gov

The theoretical link of this compound to cancer pathogenesis stems from this established role of its related metabolite. As a structural analog of α-ketoglutarate, it is plausible that this compound, if it were to accumulate within cancer cells, could also act as a competitive inhibitor of α-ketoglutarate-dependent enzymes. This could potentially contribute to the metabolic and epigenetic reprogramming that is a hallmark of cancer. However, further research is needed to determine if endogenous levels of this compound can reach concentrations sufficient to exert such effects and whether its metabolism is altered in cancer cells independent of the well-characterized IDH mutations.

Advanced Methodologies in 2 Keto 4 Hydroxyglutarate Research

Enzyme Purification and Characterization Techniques

The purification of enzymes that utilize 2-Keto-4-hydroxyglutarate as a substrate is a critical first step in their characterization. These enzymes include this compound aldolase (B8822740) and prolyl 4-hydroxylase. nih.govamericanchemicalsuppliers.comwikipedia.org

A variety of chromatography techniques are employed to purify enzymes involved in this compound metabolism. These methods separate proteins based on their physical and chemical properties, such as size, charge, and binding affinity.

Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, separates proteins based on their molecular size. nih.govumich.edu For instance, this compound aldolase from bovine kidney has been purified to apparent homogeneity using gel filtration chromatography. nih.gov This method has also been used to determine the molecular weight of the native enzyme. umich.edu In the purification of human prolyl 4-hydroxylase, a final gel-filtration step using a Superdex-200 column yielded a protein that was over 90% pure. raineslab.com

Ion Exchange Chromatography: This method separates proteins based on their net charge. nih.gov It has been a key step in the purification of various enzymes related to this compound metabolism. nih.govnih.govscispace.com For example, prolyl 4-hydroxylase from the green alga Volvox carteri was purified using a combination of ion-exchange chromatography and affinity chromatography. nih.gov Similarly, human prolyl 4-hydroxylase was purified using anion-exchange chromatography, which also served to separate the enzyme from poly(proline) that can inhibit its activity. raineslab.com Cation-exchange chromatography has also been utilized as an alternative purification step for certain forms of prolyl 4-hydroxylase. raineslab.com

Affinity Chromatography: This powerful technique exploits the specific binding affinity of a protein for a particular ligand. For the purification of prolyl 4-hydroxylase, affinity columns with ligands such as poly(L-hydroxyproline), 3,4-dihydroxyphenylacetate, or 3,4-dihydroxyphenylpropionate have been successfully developed. nih.gov

A summary of enzymes acting on this compound and their purification methods is presented below.

| Enzyme | Source | Purification Methods |

| This compound aldolase | Bovine kidney | Gel filtration chromatography, Sucrose density gradient centrifugation, Meniscus depletion sedimentation equilibrium nih.gov |

| Prolyl 4-hydroxylase | Volvox carteri | Ion-exchange chromatography, Affinity chromatography nih.gov |

| Human Prolyl 4-hydroxylase | Recombinant E. coli | Anion-exchange chromatography, Gel-filtration chromatography, Cation-exchange chromatography raineslab.com |

| 2-Keto-3-deoxy-6-phosphogluconate aldolase | Azotobacter vinelandii | Two-step chromatographic process nih.gov |

Polyacrylamide gel electrophoresis (PAGE) is a widely used technique to assess the purity of enzyme preparations and to determine the subunit molecular weight of proteins. nih.govnih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This denaturing gel electrophoresis method is used to separate proteins based on their molecular weight. The purity of enzymes such as this compound aldolase and prolyl 4-hydroxylase has been confirmed by the presence of a single band on an SDS-PAGE gel. nih.govrsc.org For example, the purity of His-tagged enzymes involved in hydroxypyruvate aldolase reactions was analyzed by SDS-PAGE. rsc.org Similarly, the purity of 2-keto-3-deoxy-6-phosphogluconate aldolase from Azotobacter vinelandii was determined to be 99% based on electrophoretic analysis. nih.govembl-heidelberg.de

Native PAGE: This method separates proteins in their native, folded state, preserving their biological activity. This is particularly useful for subsequent in-gel activity assays.

The homogeneity of purified this compound aldolase from bovine kidney was judged by polyacrylamide gel electrophoresis, among other methods. nih.gov The electrophoretic pattern of reactivated E. coli 2-oxo-4-hydroxyglutarate aldolase on polyacrylamide gels was identical to that of the native enzyme. umich.edu

Chromatography-Based Purification (e.g., Gel Filtration, Ion Exchange)

Enzymatic Activity Assays

Measuring the catalytic activity of enzymes is fundamental to understanding their function. Various assays have been developed to quantify the activity of enzymes that metabolize this compound.

A common method to assay the activity of this compound aldolase is through a coupled spectrophotometric assay. portlandpress.com This enzyme catalyzes the cleavage of this compound into pyruvate (B1213749) and glyoxylate (B1226380). wikipedia.org The production of pyruvate is then coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm. portlandpress.comcore.ac.uk This assay has been used to determine the kinetic parameters of human 4-hydroxy-2-oxoglutarate aldolase (hHOGA1) and to study its inhibition by various compounds. portlandpress.com

For prolyl 4-hydroxylase, an assay has been developed that measures the production of succinic acid from the decarboxylation of 2-oxoglutaric acid. researchgate.netnih.gov This assay often uses radiolabeled substrates to quantify the product. researchgate.net

The activity of L-α-hydroxyglutarate dehydrogenase, an enzyme that can be involved in the metabolism of related compounds, has been assayed by measuring the decrease in absorbance of NADH at 340 nm during the reduction of α-ketoglutarate. tandfonline.com

In-gel activity assays allow for the detection of enzymatic activity directly within a polyacrylamide gel following electrophoresis. nih.gov This technique is valuable for identifying active enzyme forms in complex mixtures. umich.edu

A method for detecting this compound aldolase activity on polyacrylamide gels involves incubating the gel with the substrate, this compound. umich.edu The product, glyoxylate, then reacts with ortho-aminobenzaldehyde and glycine (B1666218) to form a yellow-colored band, indicating the location of the active enzyme. umich.edu This method has been successfully applied to both crude cell-free preparations and purified enzyme samples. umich.edu The sensitivity of this detection method is in the range of 2 to 4 micrograms of protein. umich.edu

Similar in-gel assays have been developed for other enzymes, such as catalase and superoxide (B77818) dismutase, where the enzyme's activity results in a visible change in the gel, often as an achromatic band against a colored background. mdpi.com

Spectrophotometric Coupled Assays

Advanced Analytical Techniques for this compound and Metabolites

The accurate quantification of this compound and its related metabolites in biological samples is crucial for understanding its metabolic roles. Advanced analytical techniques provide the necessary sensitivity and specificity for these measurements.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of metabolites like this compound. rsc.orgresearchgate.net LC-MS/MS methods have been developed for the sensitive and specific quantification of a wide range of central carbon metabolites, including this compound, in various biological matrices. researchgate.net This technique has been used to identify potential biomarkers in pancreatic cancer cells by comparing their metabolic profiles to normal cells. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another established method for metabolic profiling that can be used to analyze intermediates of the TCA cycle and related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable technique for determining the structure of metabolites and for studying enzyme-substrate interactions. rsc.org 1H NMR and 13C NMR have been used to characterize the products of aldolase reactions, including those involving this compound. rsc.org NMR has also been employed in the study of threonine biosynthesis, where this compound aldolase is a key enzyme. plos.org

Fluorescent Biosensors: Recently, fluorescent biosensors have been developed for the in vivo detection of related metabolites like L-2-hydroxyglutarate. wiley.com These biosensors, based on fluorescent proteins and specific transcriptional regulators, allow for the high spatiotemporal resolution analysis of metabolite distribution in different subcellular compartments. wiley.com

A summary of the analytical techniques used for this compound and related metabolites is provided below.

| Technique | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of this compound and other metabolites in biological samples rsc.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolic profiling of TCA cycle intermediates and related compounds nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of reaction products, studying enzyme-substrate interactions rsc.orgplos.org |

| Fluorescent Biosensors | In vivo detection and subcellular localization of related metabolites wiley.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HR-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the detection and quantification of 2KHG in biological samples. The method's high sensitivity and specificity allow for the analysis of complex mixtures, such as cell extracts and physiological fluids. In a typical LC-MS analysis, 2KHG is first separated from other metabolites on a chromatography column before being ionized and detected by a mass spectrometer. nih.gov

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which aids in the confident identification of 2KHG and its metabolites. This is particularly important in distinguishing between isomers and identifying unknown compounds in metabolic profiling studies. For instance, LC-MS/MS, a variation of the technique, was used to identify peptide fragments of the bovine HOGA1 protein after trypsin digestion, which ultimately led to the identification of the human HOGA1 homolog. nih.gov

Table 1: Predicted LC-MS/MS Spectral Data for 4-hydroxy-2-oxoglutaric acid ecmdb.ca

| Collision Energy | Ionization Mode | Splash ID |

| 10V | Positive | splash10-01ot-2900000000-fd2a634c0c83321df9f8 |

| 20V | Positive | splash10-00dm-9100000000-b9bce861b26dd8001332 |

| 40V | Negative | splash10-00dm-9000000000-ff1b08ca89e9629f0912 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of organic acids like 2KHG. scispace.com Before analysis, non-volatile compounds such as 2KHG must be chemically modified in a process called derivatization to make them volatile. nih.gov This typically involves the conversion of acidic and hydroxyl groups to less polar and more volatile derivatives.

GC-MS has been instrumental in metabolic flux analysis, a technique used to study the flow of metabolites through a metabolic network. nih.gov By using isotopically labeled substrates, such as 13C-labeled glucose, researchers can trace the path of carbon atoms through various metabolic pathways, including those involving 2KHG. nih.gov This approach has been used to resolve the parallel and cyclic photomixotrophic metabolism in cyanobacteria. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Studies

Nuclear magnetic resonance (NMR) spectroscopy is a versatile tool that provides detailed information about the structure and dynamics of molecules. In the context of 2KHG research, NMR can be used to confirm the structure of the compound and its reaction products. rsc.org

Furthermore, NMR is a valuable technique for metabolic flux analysis. nih.gov Similar to GC-MS, 13C-NMR can be used to track the flow of labeled carbon atoms through metabolic pathways, providing insights into the relative activities of different enzymes and pathways. This information is crucial for understanding how metabolic networks are regulated and how they are altered in disease states.

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques have been pivotal in understanding the function of HOGA1, the enzyme that metabolizes 2KHG. maayanlab.cloud

The gene encoding human HOGA1 was identified and subsequently cloned into expression vectors for production in host organisms like E. coli. plos.org This process, known as heterologous overexpression, allows for the production of large quantities of the recombinant protein for biochemical and structural studies. plos.orgmybiosource.com The availability of recombinant HOGA1 has been essential for characterizing its enzymatic activity and substrate specificity. plos.org

Table 2: Systems for Heterologous Overexpression of HOGA1

| Host Organism | Application | Reference |

| E. coli | Production of recombinant human HOGA1 for biochemical and structural studies. | plos.org |

| Yeast | Production of protein material with high added value that is very close to the natural protein. | antibodies-online.com |

| Mammalian Cells (HEK-293, Cos, CHO) | Studying the cellular fate and stability of HOGA1 mutants. | nih.govnih.gov |

Site-directed mutagenesis is a technique used to introduce specific mutations into a gene, resulting in a modified protein. nih.govresearchgate.net This approach has been extensively used to investigate the structure-function relationships of HOGA1. nih.govrcsb.org By mutating specific amino acid residues in the active site, researchers have been able to identify key residues involved in substrate binding and catalysis. nih.govplos.org For example, kinetic analyses of site-directed mutants have confirmed the roles of Lys196 as the nucleophile and Tyr168 and Ser77 as components of a proton relay. nih.govplos.org

Table 3: Impact of Site-Directed Mutations on HOGA1 Activity nih.govportlandpress.comuniprot.org

| Mutant | Effect on Activity | Reference |

| K196A | No enzymatic activity. | portlandpress.comuniprot.org |

| Y168F | No enzymatic activity. | portlandpress.comuniprot.org |

| S77A | 2-fold decrease in kcat and a nearly 8-fold increase in KM. | uniprot.org |

| N78A | 6-fold increase in KM. | uniprot.org |

| Y140F | No change in activity. | uniprot.org |

| S198A | 2.5-fold decrease in kcat and 4.2-fold increase in KM. | uniprot.org |

Gene Cloning and Heterologous Overexpression of HOGA1

Structural Determination Methods

The three-dimensional structure of HOGA1 has been determined using X-ray crystallography. nih.gov This technique involves crystallizing the protein and then bombarding the crystals with X-rays. The resulting diffraction pattern can be used to calculate the electron density and build a model of the protein's atomic structure. plos.org

The crystal structure of human HOGA1 was determined at a resolution of 1.97 Å in complex with pyruvate. nih.govplos.org The structure revealed that HOGA1 is a tetramer, composed of a dimer of dimers, and that each monomer consists of a TIM barrel domain and a C-terminal helical bundle. researchgate.net The structure also allowed for the modeling of the 2KHG-Schiff base intermediate and the identification of active site residues. nih.govplos.org This detailed structural information provides a framework for understanding the enzyme's catalytic mechanism and the effects of disease-causing mutations. nih.gov

Table 4: Crystallographic Data for Human HOGA1 rcsb.orgpdbj.org

| PDB ID | Description | Resolution (Å) | Reference |

| 3S5N | Apo hHOGA | 2.50 | rcsb.org |

| 3S5O | hHOGA bound to pyruvate | 1.97 | pdbj.org |

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is a fundamental technique for determining the precise three-dimensional atomic structure of molecules and their complexes. In the context of this compound (2K4HG), this method has been crucial for elucidating the structures of enzymes that bind and process this compound, thereby providing deep insights into their catalytic mechanisms and substrate specificity.

A primary target of these studies has been 4-hydroxy-2-oxoglutarate aldolase (HOGA), the enzyme that catalyzes the cleavage of 2K4HG (also known as 4-hydroxy-2-oxoglutarate or HOG) into pyruvate and glyoxylate. plos.org The crystal structure of human HOGA (hHOGA) has been solved to a high resolution, revealing that it functions as a class I aldolase. plos.orgrcsb.org This structural work identified the key catalytic residue, Lysine-196, which forms a Schiff base intermediate with the substrate, and other important active site residues like Tyrosine-168 and Serine-77 that are part of a proton relay system. plos.org The structure of hHOGA bound to pyruvate has been determined at a resolution of 1.97 Å. plos.org

Circular Dichroism for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure and folding of proteins. The technique measures the difference in absorption of left- and right-handed circularly polarized light, which is inherently sensitive to the regular, chiral structures within a protein, such as α-helices and β-sheets.

This methodology allows researchers to confidently attribute kinetic differences between enzyme variants to specific functional roles of the mutated residues in substrate binding or catalysis. researchgate.net

Table 2: Application of Circular Dichroism in 2K4HG-Related Enzyme Studies

| Enzyme Variant | Purpose of CD Analysis | Observation | Significance | Reference(s) |

|---|

Bioinformatics and Comparative Genomics in Pathway and Enzyme Discovery

Bioinformatics and comparative genomics are powerful computational approaches that have revolutionized the discovery and understanding of metabolic pathways and the enzymes involved, including those related to this compound. These methods leverage vast biological sequence databases to predict gene function, identify homologous genes across different species, and reconstruct entire metabolic networks.

The identification of the human gene responsible for PH3 is a prime example of the power of these techniques. Researchers successfully identified the human HOGA1 gene (previously known as DHDPSL) by performing homology searches in sequence databases using the sequence of a known bacterial 4-hydroxy-2-ketoglutarate aldolase as a query. plos.orgnih.gov This bioinformatic discovery was the critical step that linked mutations in HOGA1 to the buildup of oxalate (B1200264) precursors in patients with PH3. preventiongenetics.comnih.gov

Comparative genomic analyses have further expanded our understanding of hydroxyproline (B1673980) metabolism across different domains of life. By comparing the genomes of various bacteria, such as Pseudomonas putida and Sinorhizobium meliloti, with those of eukaryotes, scientists have mapped the distribution and evolution of the enzymes in this pathway. nih.govresearchgate.net This has helped to elucidate novel bacterial degradation pathways for hydroxyproline. nih.gov These studies reveal how metabolic pathways are adapted in different organisms and can highlight unique enzymes that may have evolved for specific environmental niches. semanticscholar.orgbiorxiv.org

Table 3: Bioinformatic and Genomic Discoveries Related to this compound

| Discovery | Methodology | Key Finding | Significance | Reference(s) |

|---|---|---|---|---|

| Identification of the human HOGA1 gene | Homology searching and sequence comparison | The human gene encoding 4-hydroxy-2-oxoglutarate aldolase was identified based on its similarity to bacterial counterparts. | Linked a specific gene to the metabolic disorder Primary Hyperoxaluria Type III, enabling genetic diagnosis. | plos.orgwikipedia.org |

| Elucidation of bacterial hydroxyproline metabolism | Comparative genomics and gene cluster analysis | Identified novel gene clusters and enzymes, such as D-hydroxyproline dehydrogenase, in bacteria like P. putida. | Revealed the molecular basis of hydroxyproline degradation in bacteria, which differs from the mammalian pathway. | nih.gov |

Future Directions and Emerging Research Avenues in 2 Keto 4 Hydroxyglutarate Studies

Elucidation of Undiscovered Metabolic Fates and Precursors

Current knowledge primarily positions 2-Keto-4-hydroxyglutarate as an intermediate in the breakdown of hydroxyproline (B1673980), where it is cleaved into pyruvate (B1213749) and glyoxylate (B1226380). nih.gov However, the full spectrum of its metabolic origins and destinations remains an active area of investigation. Researchers are exploring alternative biosynthetic and degradative routes that could connect 2-KHG to other central metabolic pathways.

One area of interest is the potential for novel precursors. While the conversion from 4-hydroxy-glutamate is the canonical route, studies are investigating whether other cellular metabolites could be converted to 2-KHG under specific physiological or pathological conditions. nih.gov The identification of new precursors could reveal previously unknown metabolic links and regulatory networks.

Conversely, the metabolic fates of this compound beyond its cleavage to pyruvate and glyoxylate are largely uncharted. It is plausible that under certain cellular states, 2-KHG could be channeled into alternative pathways. For instance, its structural similarity to other keto acids suggests it might participate in reactions catalyzed by enzymes with broad substrate specificities. ymdb.ca The alpha-ketoglutarate (B1197944) dehydrogenase complex, for example, has been shown to oxidize 2-KHG to L-malyl-CoA. nih.gov Further research may uncover additional enzymatic conversions, leading to a more comprehensive understanding of its metabolic network. The exploration of its involvement in glyoxylate and dicarboxylate metabolism is also an ongoing endeavor. ecmdb.ca

Identification and Characterization of Novel this compound-Interacting Proteins

The biological functions of this compound are mediated through its interactions with various proteins, primarily enzymes. While 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) is the most well-characterized interacting protein, the search for novel binding partners is a key research focus. portlandpress.com Identifying these proteins is crucial for understanding the full extent of 2-KHG's influence on cellular processes.

Modern proteomic techniques, such as affinity purification-mass spectrometry (AP-MS), are being employed to systematically screen for proteins that bind to this compound. This approach has the potential to uncover not only new enzymes that metabolize 2-KHG but also proteins that are allosterically regulated by it, or proteins for which 2-KHG acts as a signaling molecule.

For example, research has shown that in Escherichia coli, the induction of this compound aldolase is linked to the SOS response, a cellular mechanism for DNA repair. This suggests a potential role for 2-KHG or its related enzymes in stress response pathways. nih.gov Further investigation into the proteins that mediate this response could reveal novel regulatory functions. Additionally, glutamic oxalacetic aminotransferase (GOT) has been identified as an enzyme that utilizes DL-4-Hydroxy-2-ketoglutarate as a substrate. medchemexpress.com

Advanced Mechanistic Investigations into Enzyme Allostery and Regulation

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a fundamental mechanism of cellular control. fiveable.menumberanalytics.com Understanding how this compound and its related metabolites allosterically regulate enzymes is a critical area of future research.

The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1), which catalyzes the cleavage of 2-KHG, is itself subject to regulation. portlandpress.com Studies have investigated the inhibitory effects of pyruvate and the structural analog α-ketoglutarate on HOGA1 activity. portlandpress.com Pyruvate has been shown to form a stable adduct at the active site, inhibiting both the aldolase and oxaloacetate decarboxylase activities of the enzyme. portlandpress.com These findings provide a basis for more in-depth mechanistic studies.

Future research will likely employ advanced techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy to visualize the conformational changes induced by the binding of this compound and other allosteric effectors to their target enzymes. These structural insights, combined with kinetic analyses, will provide a detailed picture of the molecular mechanisms underlying allosteric regulation in 2-KHG-related pathways. For instance, the study of active-site residues, such as the identification of glutamate (B1630785) 45 as essential for the catalytic activity of E. coli this compound aldolase, provides a foundation for such investigations. nih.gov

Development of High-Throughput Research Assays for Metabolic Screening

To accelerate the pace of discovery in this compound research, the development of high-throughput screening (HTS) assays is essential. amerigoscientific.com These assays enable the rapid screening of large libraries of compounds to identify novel inhibitors or activators of 2-KHG-metabolizing enzymes, or to quantify 2-KHG levels in numerous biological samples.

One approach involves developing enzyme-based assays in a microplate format. nih.govfrontiersin.org For example, a method for detecting this compound aldolase activity on polyacrylamide gels has been described, which could be adapted for higher throughput. This assay relies on the interaction of the product, glyoxylate, with other reagents to produce a colored band. umich.edu Another strategy is the use of tandem mass spectrometry for the rapid analysis of metabolites like 4-hydroxyglutamate, a biomarker for conditions related to 2-KHG metabolism. nih.gov